2-[Furan-2-yl(2-methoxyphenyl)methyl]-3-oxopentanenitrile
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Overview
Description
1-[2-FURYL(2-METHOXYPHENYL)METHYL]-2-OXOBUTYL CYANIDE is an organic compound that features a furan ring, a methoxyphenyl group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-FURYL(2-METHOXYPHENYL)METHYL]-2-OXOBUTYL CYANIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-FURYL(2-METHOXYPHENYL)METHYL]-2-OXOBUTYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The cyanide group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Primary amines.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
1-[2-FURYL(2-METHOXYPHENYL)METHYL]-2-OXOBUTYL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-FURYL(2-METHOXYPHENYL)METHYL]-2-OXOBUTYL CYANIDE involves its interaction with specific molecular targets. The furan ring and methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The cyanide group can also participate in biochemical reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-FURYL METHYL KETONE: A simpler compound with a furan ring and a ketone group.
METHYL (2E)-2-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE: A more complex compound with a furan ring and additional functional groups.
Uniqueness
1-[2-FURYL(2-METHOXYPHENYL)METHYL]-2-OXOBUTYL CYANIDE is unique due to its combination of a furan ring, methoxyphenyl group, and cyanide group. This combination provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C17H17NO3 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
2-[furan-2-yl-(2-methoxyphenyl)methyl]-3-oxopentanenitrile |
InChI |
InChI=1S/C17H17NO3/c1-3-14(19)13(11-18)17(16-9-6-10-21-16)12-7-4-5-8-15(12)20-2/h4-10,13,17H,3H2,1-2H3 |
InChI Key |
YCRNBNOENAWLRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C#N)C(C1=CC=CC=C1OC)C2=CC=CO2 |
Origin of Product |
United States |
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